molecular formula C10H8ClN3 B8340970 3-chloro-N-phenylpyrazin-2-amine

3-chloro-N-phenylpyrazin-2-amine

Cat. No.: B8340970
M. Wt: 205.64 g/mol
InChI Key: QEORHYXDOJMCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-phenylpyrazin-2-amine is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

3-chloro-N-phenylpyrazin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)

InChI Key

QEORHYXDOJMCEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aniline (11.25 g, 121 mmol), dichloropyrazine (20 g, 134 mmol), sodium t-butoxide (15.48 g, 161 mmol) were stirred in toluene (300 mL) under nitrogen purging for 15 minutes. Pd2(dba)3 (1.23 g, 1.34 mmol) and BINAP (3.34 g, 5.47 mmol) were added. The reaction was heated to 90° C. for 5 h. After it cooled to room temperature, the reaction was filtered through Celite®. After solvent evaporation, the residue was purified with column chromatography using 30% ethyl acetate in hexanes as solvent to give 3-chloro-N-phenylpyrazin-2-amine (4.5 g, 16.3% yield).
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
1.23 g
Type
catalyst
Reaction Step Two

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